Higher Radical Reactivity: Acrylate vs. Methacrylate – Electron Beam Curing Benchmark
The acrylate functionality in 2-propenoic acid, (triethoxysilyl)methyl ester provides significantly higher radical reactivity than the methacryloxy group found in the closest analog (triethoxysilyl)methyl methacrylate (CAS 5577-72-0, also sold as Geniosil XL 36). In electron-beam (EB) curing studies comparing silicone polymers with 5 mol% functional groups, the minimum EB dose required for curing was 20 KGy for acryloxy-functional silicones, compared to 50 KGy for methacryloxy-functional silicones and >100 KGy for vinyl-functional silicones [1]. This represents a 60% reduction in required energy input for complete curing.
| Evidence Dimension | Minimum electron-beam dose required for curing |
|---|---|
| Target Compound Data | 20 KGy (acryloxy-functional polysiloxane, 5 mol% functional groups – representative of acrylate reactivity class) |
| Comparator Or Baseline | 50 KGy for methacryloxy-functional polysiloxane (MEMO analog); >100 KGy for vinyl-functional polysiloxane |
| Quantified Difference | Acryloxy requires 60% less EB dose than methacryloxy (20 KGy vs. 50 KGy) |
| Conditions | Electron beam irradiation of polysiloxanes containing 5 mol% functional groups (SiMe₂-O)n-(SiMeR-O)m |
Why This Matters
Lower EB dose requirements reduce energy costs and increase throughput in radiation-curable coating and adhesive manufacturing lines, directly impacting operating expenditure and production capacity.
- [1] OSi HiOSil APMO Product Page, "Radical reactivity" section (OSI Silicones). Tabulated minimum EB doses for acryloxy (20 KGy), methacryloxy (50 KGy), and vinyl (>100 KGy) polysiloxanes. View Source
